

Dapivirine-d11: A Technical Guide to its Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of **Dapivirine-d11**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Dapivirine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that confirms that a specific batch of a product meets its predetermined specifications. For an active pharmaceutical ingredient (API) like **Dapivirine-d11**, the CoA provides a detailed summary of the quality control testing performed.

Representative Certificate of Analysis for Dapivirine-d11

The following table summarizes the typical tests, specifications, and results that would be presented on a Certificate of Analysis for a batch of **Dapivirine-d11**.



| Test | Specification | Result | Method |
|--|--|----------|----------------------------|
| Appearance | White to off-white powder | Conforms | Visual |
| Identification by HPLC | The retention time of the sample corresponds to that of the reference standard | Conforms | HPLC-UV |
| Identification by Mass Spectrometry | The mass spectrum of the sample corresponds to that of the reference standard | Conforms | LC-MS/MS |
| Purity by HPLC | ≥ 98.0% | 99.8% | HPLC-UV |
| Related Substances by HPLC | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | Conforms | HPLC-UV |
| Residual Solvents | Meets the requirements of USP <467> | Conforms | Gas Chromatography (GC) |
| Heavy Metals | ≤ 20 ppm | Conforms | ICP-MS |
| Loss on Drying | ≤ 1.0% | 0.2% | USP <731> |
| Assay (on dried basis) | 98.0% - 102.0% | 100.5% | HPLC-UV |
| Melting Point | 217-219 °C[1] | 218 °C | USP <741> |

Physicochemical Properties



| Property | Value |
|-------------------|---|
| Chemical Name | 4-[[4-[3,5-dideuterio-2,4,6- tris(trideuteriomethyl)anilino]pyrimidin-2- yl]amino]benzonitrile[2] |
| Molecular Formula | C20H8D11N5[1] |
| Molecular Weight | 340.47 g/mol [1] |
| CAS Number | 1329613-10-6[1][2] |
| Solubility | Soluble in DMSO[3]. Poorly soluble in water[4] [5]. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of **Dapivirine-d11**. The following sections describe the key experimental protocols for purity determination and identification.

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of **Dapivirine-d11** and to quantify its content (assay).

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient mixture of acetonitrile and 0.1% (v/v) trifluoroacetic acid in water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 290 nm[6].
- Injection Volume: 10 μL.



• Procedure:

- Prepare a standard solution of **Dapivirine-d11** reference standard of known concentration in a suitable solvent (e.g., acetonitrile/water).
- Prepare a sample solution of the **Dapivirine-d11** batch to be tested at the same concentration.
- Inject the standard and sample solutions into the HPLC system.
- The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
- The assay is determined by comparing the peak area of the sample to the peak area of the reference standard.

Identification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This highly sensitive and specific method is used to confirm the identity of **Dapivirine-d11**.

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.7 μm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transition from the
 protonated molecule [M+H]⁺ to a specific product ion. For **Dapivirine-d11**, the precursor ion
 would be m/z 341.2 and product ions would be monitored.

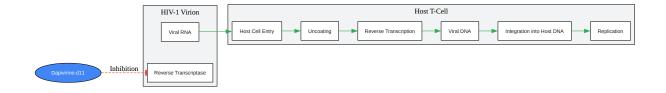


Procedure:

- Prepare a dilute solution of **Dapivirine-d11** in the mobile phase.
- Infuse the solution into the mass spectrometer to determine the optimal precursor and product ions and collision energies.
- Inject the sample into the UHPLC-MS/MS system and acquire data in MRM mode.
- The identity is confirmed by the presence of the correct precursor-to-product ion transition at the expected retention time.

Mechanism of Action and Signaling Pathway

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI)[7][8][9]. It acts by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thus preventing the replication of the virus[7].



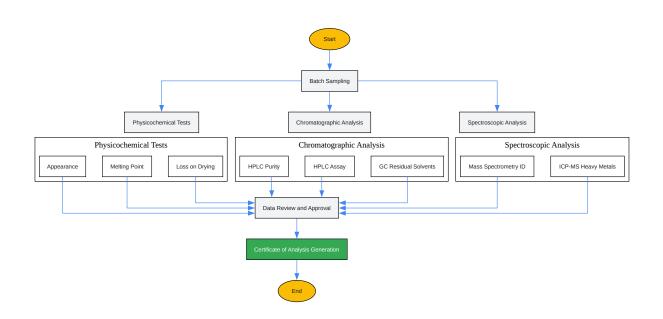
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Caption: Mechanism of HIV-1 inhibition by **Dapivirine-d11**.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a batch of **Dapivirine-d11** to generate a Certificate of Analysis.





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Caption: Workflow for **Dapivirine-d11** Certificate of Analysis generation.

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